molecular formula C20H15ClN6O3 B3019419 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207020-25-4

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B3019419
CAS RN: 1207020-25-4
M. Wt: 422.83
InChI Key: GNRGZWFXBXOTDN-UHFFFAOYSA-N
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Description

The compound "1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione" is a complex molecule that appears to be a derivative of several heterocyclic compounds, including oxadiazole, triazole, and dihydropyrrolo[3,4-d]triazole. These heterocycles are known for their diverse biological activities and are often explored for their potential use in pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 1,3,4-oxadiazole derivatives has been achieved by the conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole . Additionally, the synthesis of dihydropyrrolo[3,4-d]triazoles has been reported through the reaction of 1-aryl-5-(azidomethyl)-4-chloro-1H-imidazoles with terminal acetylenes in the presence of a copper catalyst, followed by a reaction with N-arylmaleimides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes several heterocyclic moieties, such as 1,2,4-oxadiazole, 1,2,3-triazole, and dihydropyrrolo[3,4-d]triazole. These rings are known for their stability and potential interaction with biological targets. The presence of a 2-chlorophenyl group and a p-tolyl group suggests potential for varied chemical interactions due to the presence of both electron-withdrawing and electron-donating substituents.

Chemical Reactions Analysis

The compound likely undergoes typical reactions associated with its constituent heterocycles. For example, oxadiazoles can participate in nucleophilic substitution reactions due to the presence of an electron-deficient carbon atom . Triazoles are known for their ability to act as ligands in coordination chemistry due to the presence of nitrogen atoms . The dihydropyrrolo[3,4-d]triazole moiety could potentially engage in cycloaddition reactions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the compound is likely to exhibit properties typical of aromatic heterocycles, such as moderate to high stability and potential biological activity. The presence of chloro and tolyl substituents may influence the lipophilicity of the compound, which in turn could affect its pharmacokinetic properties. The compound's heterocyclic core may also contribute to its potential as a pharmacophore in drug design.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Some 1,2,3-triazole derivatives have shown anticancer potential .

properties

IUPAC Name

3-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O3/c1-11-6-8-12(9-7-11)27-19(28)16-17(20(27)29)26(25-23-16)10-15-22-18(24-30-15)13-4-2-3-5-14(13)21/h2-9,16-17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRGZWFXBXOTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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